Glucocheirolin: A Technical Guide to its Chemical Structure and Properties
Glucocheirolin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocheirolin is a naturally occurring glucosinolate found in a variety of cruciferous vegetables, including those from the Brassicaceae family. Glucosinolates are sulfur-containing secondary metabolites that, upon enzymatic hydrolysis by myrosinase, yield isothiocyanates, compounds recognized for their potential health benefits, including anticarcinogenic and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Glucocheirolin, intended to support research and development in medicinal chemistry and pharmacology.
Chemical Structure and Properties
Glucocheirolin, systematically named [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate, is characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a side chain derived from the amino acid methionine.[1][2] The defining feature of its side chain is a 3-(methylsulfonyl)propyl group.[3]
Physicochemical Properties
The chemical and physical properties of Glucocheirolin are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in research and potential therapeutic applications.
| Property | Value | Source |
| Molecular Formula | C11H21NO11S3 | [1] |
| Molecular Weight | 439.5 g/mol | [1] |
| Exact Mass | 439.02767401 Da | |
| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfonyl-N-sulfooxybutanimidothioate | |
| CAS Number | 554-86-9 | |
| Physical State | Solid | |
| Melting Point | 168 °C | |
| Solubility | Soluble in water | |
| XLogP3 | -2.1 |
Spectroscopic Properties
The structural elucidation of Glucocheirolin relies on various spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrumentation, the following provides an overview of the expected spectroscopic characteristics.
| Technique | Expected Characteristics |
| ¹H NMR | Characteristic signals for the anomeric proton of the glucose unit, protons of the glucopyranosyl ring, and protons of the 3-(methylsulfonyl)propyl side chain. |
| ¹³C NMR | Resonances corresponding to the carbons of the glucose moiety, the thiohydroximate carbon, and the carbons of the aliphatic side chain, including the methylsulfonyl group. |
| Mass Spectrometry (MS) | In negative ion mode, common fragment ions for glucosinolates are observed, including m/z 97 (HSO₄⁻), m/z 195 (thioglucose anion), and m/z 259 (desulfo-glucosinolate fragment). The specific molecular ion [M-H]⁻ at m/z 438.02 is also expected. |
Experimental Protocols
Extraction and Analysis of Glucocheirolin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of Glucocheirolin from plant material, adapted from established procedures for glucosinolate analysis.
Workflow for Glucocheirolin Extraction and HPLC Analysis
Caption: Workflow for the extraction and analysis of Glucocheirolin.
Methodology:
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Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.
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Extraction: Extract a known weight of the powdered sample with 70% methanol at 70°C for 20 minutes to inactivate myrosinase.
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Purification: Centrifuge the extract and load the supernatant onto a DEAE-Sephadex A-25 anion exchange column.
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Desulfation: Wash the column and then apply a purified sulfatase solution. Allow the desulfation reaction to proceed overnight at room temperature.
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Elution: Elute the desulfo-glucosinolates with deionized water.
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HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Use a water/acetonitrile gradient for separation and detect the desulfo-glucosinolates at 229 nm.
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Quantification: Quantify the amount of Glucocheirolin by comparing the peak area to a standard curve prepared with a known glucosinolate standard (e.g., sinigrin).
In Vitro Anticancer Activity Assessment: MTT Assay
The anticancer potential of Glucocheirolin's hydrolysis product, 3-(methylsulfonyl)propyl isothiocyanate, can be evaluated using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Methodology:
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Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of 3-(methylsulfonyl)propyl isothiocyanate. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
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Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
The antimicrobial activity of 3-(methylsulfonyl)propyl isothiocyanate can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Workflow for Broth Microdilution Assay
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Methodology:
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Preparation of Test Compound: Prepare a stock solution of 3-(methylsulfonyl)propyl isothiocyanate and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) adjusted to a 0.5 McFarland standard.
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Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
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Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
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MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the isothiocyanate that completely inhibits visible growth.
Biological Activity and Signaling Pathways
Glucosinolates like Glucocheirolin are biologically inactive until they are hydrolyzed by the enzyme myrosinase into isothiocyanates. The resulting 3-(methylsulfonyl)propyl isothiocyanate is the bioactive compound responsible for the observed anticancer and antimicrobial effects.
Simplified Glucosinolate Bioactivation Pathway
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
